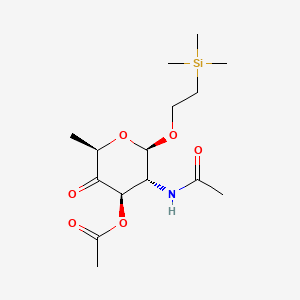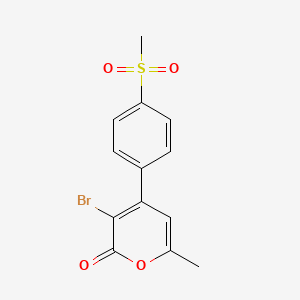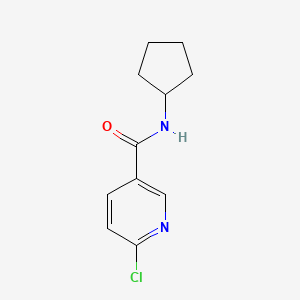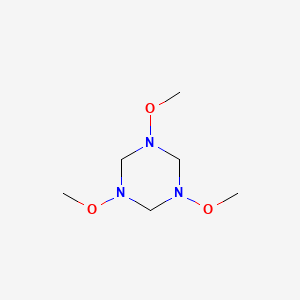
Ethyl beta-D-Glucuronide Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl beta-D-Glucuronide Methyl Ester is a derivative of glucuronic acid, which is a significant metabolite in the human body. This compound is formed through the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-Glucuronosyltransferases. It is a minor metabolite of ethanol and is often used as a biomarker for alcohol consumption due to its prolonged elimination and incorporation in keratinized tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl beta-D-Glucuronide Methyl Ester typically involves the transesterification of beta-D-glucuronides. This process can be catalyzed by various reagents, including 2-chloro-1-methylpyridinium iodide and 4-DMAP, which facilitate the conversion of glucuronides to their ester forms .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale transesterification processes. These methods often utilize catalysts such as pure silica or SAFI to achieve high yields and efficient reaction times .
Chemical Reactions Analysis
Types of Reactions: Ethyl beta-D-Glucuronide Methyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by either acid or base, leading to the formation of beta-D-glucuronic acid and ethanol.
Oxidation: Involves the use of oxidizing agents to convert the ester into its corresponding acid.
Substitution: Aminolysis reactions with ammonia or alkyl amines to yield amides.
Major Products: The major products formed from these reactions include beta-D-glucuronic acid, ethanol, and various amides depending on the substituents used in the reactions .
Scientific Research Applications
Ethyl beta-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Serves as a biomarker for alcohol consumption, aiding in forensic and clinical toxicology.
Medicine: Utilized in studies related to alcohol metabolism and its effects on the human body.
Industry: Employed in the production of various pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl beta-D-Glucuronide Methyl Ester involves its formation through the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid. This reaction is catalyzed by UDP-Glucuronosyltransferases, resulting in the formation of the ester. The compound is then hydrolyzed by beta-glucuronidases, releasing beta-D-glucuronic acid and ethanol .
Comparison with Similar Compounds
Ethyl beta-D-Glucuronide Methyl Ester can be compared with other glucuronides such as:
- Phenolphthalein-beta-D-glucuronide
- 4-Nitrophenol-beta-D-glucuronide
- Morphine-3-O-beta-D-glucuronide
- Quercetin-3-O-beta-D-glucuronide
These compounds share similar glucuronidation pathways but differ in their aglycone components, leading to distinct biological and chemical properties .
This compound stands out due to its specific use as a biomarker for alcohol consumption, which is not a common application for other glucuronides .
Properties
Molecular Formula |
C9H16O7 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H16O7/c1-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14-2/h4-7,9-12H,3H2,1-2H3/t4-,5-,6+,7-,9+/m0/s1 |
InChI Key |
BVMRJNOXPXDKQV-KPRJIFDWSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)

![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)




![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)

![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)
